Methyl 3-chloro-5-methoxyisonicotinate
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Overview
Description
Methyl 3-chloro-5-methoxyisonicotinate is an organic compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol It is a derivative of isonicotinic acid, featuring a chloro and methoxy substituent on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-5-methoxyisonicotinate typically involves the esterification of 3-chloro-5-methoxyisonicotinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These methods utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-methoxyisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as amines or thiols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines from nitro groups.
Scientific Research Applications
Methyl 3-chloro-5-methoxyisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-5-methoxyisonicotinate involves its interaction with specific molecular targets. The chloro and methoxy substituents on the pyridine ring can influence the compound’s reactivity and binding affinity to biological molecules. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-6-methoxyisonicotinate
- Methyl 3-chloro-5-methylisonicotinate
- Methyl 3,5-dichloroisonicotinate
Uniqueness
Methyl 3-chloro-5-methoxyisonicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
214976-37-1 |
---|---|
Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 3-chloro-5-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-12-6-4-10-3-5(9)7(6)8(11)13-2/h3-4H,1-2H3 |
InChI Key |
PTXZEFFGLNCVNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1C(=O)OC)Cl |
Origin of Product |
United States |
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